An In-depth Technical Guide to (E)-1-Pentenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling
An In-depth Technical Guide to (E)-1-Pentenylboronic Acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Coupling
This guide provides a comprehensive technical overview of (E)-1-pentenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its chemical structure, synthesis, purification, characterization, and application, with a focus on the renowned Suzuki-Miyaura cross-coupling reaction. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Versatility of Alkenylboronic Acids
(E)-1-Pentenylboronic acid belongs to the class of organoboron compounds, which have become indispensable tools in synthetic organic chemistry.[1] Its utility stems from the presence of a carbon-boron bond that is both stable enough for isolation and sufficiently reactive for a variety of chemical transformations. The trans configuration of the pentenyl chain offers stereochemical control in subsequent reactions, making it a valuable synthon for the construction of complex molecules with defined geometries. The primary application of (E)-1-pentenylboronic acid lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2]
Chemical Structure and Properties
(E)-1-Pentenylboronic acid is characterized by a five-carbon alkenyl chain attached to a boronic acid moiety [-B(OH)₂]. The "(E)" designation specifies the trans geometry of the double bond.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁BO₂ | [3][4][5] |
| Molecular Weight | 113.95 g/mol | [3][4][5] |
| CAS Number | 59239-44-0 | [3][4] |
| Appearance | Typically a white to off-white solid | [5] |
| Melting Point | 100-105 °C | [5] |
| Solubility | Soluble in many organic solvents such as THF, diethyl ether, and acetone. Limited solubility in nonpolar solvents like hexanes. | [6] |
The boronic acid group is a Lewis acid, capable of interacting with Lewis bases. This acidity is crucial for its purification and its activation in the Suzuki-Miyaura coupling.
Caption: Chemical structure of (E)-1-Pentenylboronic acid.
Synthesis of (E)-1-Pentenylboronic Acid
The most common and stereoselective method for the synthesis of (E)-1-alkenylboronic acids is the hydroboration of a terminal alkyne.[7] This process involves the syn-addition of a boron-hydride bond across the triple bond, followed by hydrolysis of the resulting boronate ester. Catecholborane is a preferred reagent for this transformation due to its favorable reactivity and the ease of subsequent hydrolysis.[8]
Caption: Workflow for the synthesis and purification of (E)-1-Pentenylboronic acid.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established procedures for the hydroboration of alkynes with catecholborane and the subsequent hydrolysis of the boronate ester.[8][9]
Step 1: Hydroboration of 1-Pentyne with Catecholborane
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add catechol (1.1 g, 10 mmol) and dry tetrahydrofuran (THF, 20 mL).
-
Formation of Catecholborane: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (10 mL, 10 mmol) to the dropping funnel and add it dropwise to the catechol solution over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This forms a solution of catecholborane.
-
Hydroboration: Cool the catecholborane solution back to 0 °C. Add 1-pentyne (0.68 g, 10 mmol) to the dropping funnel and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
Step 2: Hydrolysis of the Catechol Ester
-
Quenching: Once the hydroboration is complete, cool the reaction mixture to 0 °C and slowly add water (10 mL) to quench any unreacted borane and to begin the hydrolysis of the boronate ester.
-
Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours. The hydrolysis can be facilitated by the addition of a mild acid or base, but often proceeds with just water.[10]
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (30 mL). Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-1-pentenylboronic acid.
Purification of (E)-1-Pentenylboronic Acid
Crude boronic acids often contain residual starting materials and byproducts such as boroxines (anhydrides of boronic acids). A robust purification is essential for successful subsequent applications. A combination of acid-base extraction and recrystallization is highly effective.[6][11]
Detailed Experimental Protocol: Purification
Method 1: Acid-Base Extraction [11]
-
Dissolution: Dissolve the crude (E)-1-pentenylboronic acid in diethyl ether (30 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide solution (3 x 15 mL). The boronic acid will deprotonate to form the water-soluble boronate salt.
-
Washing: Wash the combined aqueous layers with diethyl ether (20 mL) to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1 M hydrochloric acid. The pure boronic acid will precipitate out of the solution.
-
Isolation: Extract the acidified aqueous solution with diethyl ether (3 x 20 mL).
-
Final Workup: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified (E)-1-pentenylboronic acid.
Method 2: Recrystallization [12]
-
Solvent Selection: Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is soluble (e.g., a mixture of water and a water-miscible organic solvent like isopropanol).[10]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization
The structure and purity of the synthesized (E)-1-pentenylboronic acid must be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (~18 Hz) indicative of the trans configuration. The signals for the propyl chain will also be present.
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-6.5 (doublet of triplets, 1H, vinyl proton α to boron)
-
~6.0-5.5 (doublet, 1H, vinyl proton β to boron)
-
~2.4-2.1 (quartet, 2H, allylic CH₂)
-
~1.6-1.3 (sextet, 2H, CH₂)
-
~1.0-0.8 (triplet, 3H, CH₃)
-
Broad singlet for the B(OH)₂ protons, which may exchange with water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pentenyl chain.
-
Expected Chemical Shifts (δ, ppm):
-
~150-140 (vinyl C-β to boron)
-
The vinyl carbon attached to boron (C-α) often gives a broad or unobserved signal due to quadrupolar relaxation of the boron nucleus.
-
~40-30 (allylic CH₂)
-
~25-20 (CH₂)
-
~15-10 (CH₃)
-
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands:
-
~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~1350 cm⁻¹: B-O stretching.
-
~970 cm⁻¹: C-H out-of-plane bending for the trans double bond.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][13] (E)-1-Pentenylboronic acid is an excellent coupling partner for the synthesis of various substituted alkenes.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (E)-1-pentenylboronic acid with an aryl bromide.[14]
-
Reaction Setup: In a Schlenk tube, combine the aryl bromide (1.0 mmol), (E)-1-pentenylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[1] However, as with all chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[16] Boronic acids can be irritating to the respiratory system, skin, and eyes.[17]
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent dehydration to the boroxine.[15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(E)-1-Pentenylboronic acid is a valuable and versatile reagent in organic synthesis. Its stereodefined structure and reactivity in palladium-catalyzed cross-coupling reactions make it an important building block for the construction of complex organic molecules. The protocols detailed in this guide for its synthesis, purification, and application in the Suzuki-Miyaura coupling provide a solid foundation for its use in a research setting. Adherence to the described methodologies and safety precautions will enable scientists to effectively and safely utilize this powerful synthetic tool.
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